molecular formula C15H16FNO4S B14952744 5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide

Cat. No.: B14952744
M. Wt: 325.4 g/mol
InChI Key: WMUOWMYRRJUCTK-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-methoxybenzenesulfonyl chloride, which is then reacted with 2-methoxybenzylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 5-fluoro-2-methoxybenzaldehyde or 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 5-fluoro-2-methoxy-N-(2-methoxybenzyl)aniline.

    Substitution: Formation of 5-azido-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide or 5-thio-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methoxybenzenesulfonamide
  • 2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide
  • 5-fluoro-2-methoxybenzaldehyde
  • 5-fluoro-2-methoxybenzoic acid

Uniqueness

5-fluoro-2-methoxy-N-(2-methoxybenzyl)benzenesulfonamide is unique due to the combination of its fluorine and methoxy substituents, which can enhance its chemical stability and biological activity. The presence of the sulfonamide group also provides specific binding properties that can be exploited in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H16FNO4S

Molecular Weight

325.4 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H16FNO4S/c1-20-13-6-4-3-5-11(13)10-17-22(18,19)15-9-12(16)7-8-14(15)21-2/h3-9,17H,10H2,1-2H3

InChI Key

WMUOWMYRRJUCTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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